N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
CAS No.: 65300-32-5
Cat. No.: VC8418281
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65300-32-5 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3 |
| Standard InChI Key | FQVOTFYZEZERCB-UHFFFAOYSA-N |
| SMILES | CC(=NO)C=CC1=CC=CO1 |
| Canonical SMILES | CC(=NO)C=CC1=CC=CO1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a but-3-en-2-ylidene backbone substituted with a furan-2-yl group at the 4-position and a hydroxylamine group at the imine nitrogen (Figure 1). The IUPAC name, N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, reflects this arrangement . The conjugated system formed by the enone and oxime groups contributes to its electronic properties, while the furan ring introduces steric and electronic effects that influence reactivity.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 151.16 g/mol | |
| SMILES | CC(=NO)C=CC1=CC=CO1 | |
| InChIKey | FQVOTFYZEZERCB-UHFFFAOYSA-N |
Crystallographic Insights
While direct crystallographic data for N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is unavailable, analogous oxime compounds provide insights into potential packing arrangements. For example, 4-isobutoxybenzaldehyde oxime crystallizes in a monoclinic system with hydrogen-bonded dimers, suggesting that similar intermolecular interactions may stabilize the title compound .
Synthesis and Characterization
Proposed Synthetic Route
The compound is likely synthesized via a two-step process:
-
Formation of 4-(furan-2-yl)but-3-en-2-one: A Claisen-Schmidt condensation between furfural and acetone under basic conditions could yield the α,β-unsaturated ketone.
-
Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride in ethanol, analogous to the synthesis of 4-isobutoxybenzaldehyde oxime . The hydroxylamine nucleophile attacks the carbonyl carbon, followed by dehydration to form the imine.
Reaction Conditions
-
Solvent: Ethanol
-
Molar ratio: 1:2 (ketone:hydroxylamine)
-
Temperature: Reflux (~78°C)
Spectroscopic Characterization
Although experimental spectral data for the compound is limited, standard techniques for oxime analysis can be inferred:
-
1H NMR: Expected signals include a singlet for the oxime proton (~10.9 ppm) and aromatic protons from the furan ring (~6.3–7.4 ppm) .
-
ESI-MS: A molecular ion peak at m/z = 152.12 ([M+H]+) would confirm the molecular weight .
-
IR Spectroscopy: Stretching vibrations for N–O (~930 cm⁻¹) and C=N (~1640 cm⁻¹) bonds are characteristic of oximes .
Physicochemical Properties
Solubility and Stability
The compound’s polarity, conferred by the hydroxylamine and furan groups, suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Oximes are generally sensitive to acidic hydrolysis, reverting to carbonyl compounds, but remain stable under anhydrous conditions .
Tautomerism and Reactivity
The oxime group can exist in syn and anti configurations, influencing its chemical behavior. The conjugated enone system may participate in cycloaddition reactions (e.g., Diels-Alder), while the furan ring could undergo electrophilic substitution at the 5-position.
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume